molecular formula C5H5ClN2O2 B041288 6-Chloro-3-methyluracil CAS No. 4318-56-3

6-Chloro-3-methyluracil

Cat. No.: B041288
CAS No.: 4318-56-3
M. Wt: 160.56 g/mol
InChI Key: SGLXGFAZAARYJY-UHFFFAOYSA-N
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Description

BCX-140 is a benzoic acid-based compound known for its role as a neuraminidase inhibitor. Neuraminidase is an enzyme that plays a crucial role in the replication of influenza viruses. By inhibiting this enzyme, BCX-140 can potentially prevent the spread of the virus within the host organism .

Biochemical Analysis

Biochemical Properties

6-Chloro-3-methyluracil has been used in the synthesis of antibacterial agents as inhibitors of Helicobacter pylori glutamate racemase . It interacts with various enzymes and proteins, and these interactions are crucial for its role in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations in its use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

The synthesis of BCX-140 involves the use of benzoic acid derivatives. The specific synthetic route and reaction conditions are not widely documented in public literature. it is known that the compound is prepared through a series of chemical reactions that modify the benzoic acid structure to include functional groups necessary for its inhibitory activity .

Chemical Reactions Analysis

BCX-140 undergoes various chemical reactions, primarily focusing on its interaction with neuraminidase. The compound binds to the active site of neuraminidase, preventing the enzyme from cleaving sialic acid residues on the surface of host cells. This inhibition is achieved through the formation of hydrogen bonds and other interactions between BCX-140 and specific amino acid residues in the active site of neuraminidase .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLXGFAZAARYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195763
Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-56-3
Record name 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione
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Record name 6-Chloro-3-methyluracil
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Record name 4318-56-3
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
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Record name 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
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Record name 6-Chloro-3-methyluracil
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Synthesis routes and methods I

Procedure details

1-Methylbarbituric acid (10 g) was suspended in phosphorus oxychloride (70 ml). Water (2 ml) was added and the mixture was heated at reflux for 40 minutes. The reaction was allowed to cool and was then concentrated under reduced pressure. The residue was poured onto a mixture of ice and water (200 ml). When the ice had melted, the precipitated solid was collected, washed with water and dried in vacuo at 50° C. to give the sub-title compound (6.86 g) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Water (2.7 mL) is added dropwise to a suspension of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (14.2 g, 100 mol) in POCl3 (95 mL) at 0° C. The reaction mixture is then heated at 80° C. for 5 hours. The resulting brownish solution is cooled, and POCl3 is evaporated under reduced pressure. The residue is treated with MeOH, and the obtained solid is recrystallized from ethanol to give 11.5 g product (Yield: 71.6%). m.p.=279-282° C. (dec) [Lit.2: 280-282° C.]. 1H NMR (400 MHz, DMSO-d6) δ3.10 (S, 3H), 5.90 (S, 1H), 12.4 (br, 1H).
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
reactant
Reaction Step One
Yield
71.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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